Isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate
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Overview
Description
Isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate is a complex organic compound with the molecular formula C20H19NO6 It is characterized by the presence of a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring The compound also contains an isopropyl ester group, a nitrobenzyl ether group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the hydroxyl group of the benzofuran core.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol in the presence of a catalyst like sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Substitution: The nitrobenzyl ether group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Reduction of Nitro Group: Aminobenzyl derivative
Hydrolysis of Ester Group: Carboxylic acid derivative
Substitution Reactions: Various substituted benzofuran derivatives
Scientific Research Applications
Isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The nitrobenzyl group can interact with various molecular targets, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate can be compared with other similar compounds, such as:
- Isopropyl 2-methyl-5-((3-nitrobenzyl)oxy)benzofuran-3-carboxylate
- Isopropyl 2-methyl-5-((2-nitrobenzyl)oxy)benzofuran-3-carboxylate
- Isopropyl 2-methyl-5-((4-chlorobenzyl)oxy)benzofuran-3-carboxylate
These compounds share a similar benzofuran core but differ in the substituents on the benzyl group
Properties
IUPAC Name |
propan-2-yl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-12(2)26-20(22)19-13(3)27-18-9-8-16(10-17(18)19)25-11-14-4-6-15(7-5-14)21(23)24/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVZBCBWFTXOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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